Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of high-value therapeutic targets. This technical guide provides an in-depth exploration of the core biological targets of 1,6-naphthyridine derivatives, with a primary focus on their anticancer and neuroprotective potential. We will dissect the molecular mechanisms of action, delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1,6-naphthyridine core in their therapeutic programs.
Introduction: The 1,6-Naphthyridine Scaffold - A Versatile Pharmacophore
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The 1,6-naphthyridine isomer, in particular, has garnered significant attention due to its ability to serve as a rigid and tunable scaffold for the development of potent and selective inhibitors of various enzymes. Its unique electronic properties and defined geometry allow for precise positioning of substituents to interact with specific residues within the active sites of target proteins. This has led to the development of 1,6-naphthyridine derivatives with promising activities against a range of diseases, most notably cancer and neurodegenerative disorders.
This guide will focus on three primary classes of therapeutic targets for 1,6-naphthyridine derivatives:
-
Protein Kinases: Crucial regulators of cellular signaling pathways, often dysregulated in cancer.
-
Phosphodiesterases (PDEs): Key enzymes in second messenger signaling, with implications for cardiovascular and neurological diseases.
-
DNA and Associated Enzymes: Fundamental components of cellular replication and transcription, representing a classic target for anticancer agents.
We will explore the rationale behind targeting these pathways with 1,6-naphthyridine-based compounds and provide the technical insights necessary to advance their development.
Protein Kinase Inhibition: A Dominant Anticancer Strategy
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 1,6-naphthyridine scaffold has proven to be an excellent foundation for the design of potent and selective kinase inhibitors.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is implicated in a variety of cancers.[1] 1,6-Naphthyridine-2-one derivatives have emerged as a promising class of FGFR4 inhibitors.[2]
These derivatives typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. Molecular docking studies suggest that the 1,6-naphthyridine core forms key hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.[3] The substituents on the naphthyridine ring are crucial for achieving potency and selectivity. For instance, a 3-phenyl group with specific substitutions can enhance inhibitory activity, with the order of preference often being 3-(3,5-dimethoxyphenyl) > 3-(2,6-dichlorophenyl) > 3-phenyl. Bulky, hydrophobic, and hydrogen-bond accepting substituents at the C2 position of the 1,6-naphthyridine ring are also favored for potent VEGFR-2 inhibition.
dot
graph FGFR_Signaling {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
// Nodes
FGF [label="FGF", fillcolor="#FBBC05"];
FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"];
AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"];
PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"];
DAG [label="DAG", fillcolor="#F1F3F4"];
IP3 [label="IP3", fillcolor="#F1F3F4"];
Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Naphthyridine [label="1,6-Naphthyridine\nDerivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"];
// Edges
FGF -> FGFR [label="Binds"];
FGFR -> RAS [label="Activates"];
RAS -> RAF;
RAF -> MEK;
MEK -> ERK;
FGFR -> PI3K;
PI3K -> AKT;
FGFR -> PLCg;
PLCg -> DAG;
PLCg -> IP3;
ERK -> Proliferation [label="Promotes"];
AKT -> Proliferation [label="Promotes"];
DAG -> Proliferation [label="Promotes"];
IP3 -> Proliferation [label="Promotes"];
Naphthyridine -> FGFR [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"];
}
}
Caption: Simplified FGFR signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation.[4] Overexpression or mutation of c-Met is associated with poor prognosis in several cancers. The 1,6-naphthyridine motif has been successfully incorporated into potent c-Met inhibitors.[5][6]
Similar to FGFR inhibitors, 1,6-naphthyridine-based c-Met inhibitors are typically ATP-competitive. A comprehensive SAR study on 1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-ones revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core are essential for effective c-Met inhibition.[5] Further optimization by introducing a 4'-carboxamide phenoxy group at the C-5 position significantly improved potency.[5]
dot
graph cMet_Signaling {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
// Nodes
HGF [label="HGF", fillcolor="#FBBC05"];
cMet [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RAS_MAPK [label="RAS-MAPK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
STAT [label="STAT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Functions [label="Cell Proliferation,\nMotility, Invasion", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Naphthyridine [label="1,6-Naphthyridine\nDerivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"];
// Edges
HGF -> cMet [label="Binds"];
cMet -> RAS_MAPK [label="Activates"];
cMet -> PI3K_AKT [label="Activates"];
cMet -> STAT [label="Activates"];
RAS_MAPK -> Cell_Functions [label="Promotes"];
PI3K_AKT -> Cell_Functions [label="Promotes"];
STAT -> Cell_Functions [label="Promotes"];
Naphthyridine -> cMet [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"];
}
}
Caption: Overview of the c-Met signaling pathway and its inhibition by 1,6-naphthyridine derivatives.
Quantitative Data: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| FGFR Inhibitors |
| Compound 19g | FGFR4 | - | [2] |
| Compound 6O | FGFR4 | 75.3 | [9] |
| PRN1371 | FGFR1 | 0.6 | [10] |
| c-Met Inhibitors |
| Compound 2t | c-Met | 2600 | [5] |
| Compound 20j | c-Met | - | [6] |
| Cabozantinib (comparitor) | c-Met | 5.4 | [11] |
| AXL Inhibitor |
| Compound 25c | AXL | 1.1 | [12] |
| TGF-βRI (ALK5) Inhibitors |
| Compound 15 | ALK5 | 6 | [13] |
| Compound 19 | ALK5 | 4 | [13] |
Note: IC50 values are highly dependent on assay conditions. Direct comparison between different studies should be made with caution. "-" indicates data not available in the cited source.
Experimental Protocol: ADP-Glo™ Kinase Assay
This is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7][14]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
1,6-Naphthyridine derivative test compounds
-
ATP
-
Kinase reaction buffer
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
dot
graph Kinase_Assay_Workflow {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
// Nodes
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Setup [label="Set up Kinase Reaction:\n- Kinase\n- Substrate\n- Test Compound\n- ATP", fillcolor="#F1F3F4"];
Incubate_Kinase [label="Incubate", fillcolor="#FBBC05"];
Add_ADP_Glo [label="Add ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incubate_ADP_Glo [label="Incubate 40 min", fillcolor="#FBBC05"];
Add_Detection [label="Add Kinase Detection Reagent\n(Convert ADP to ATP & Add Luciferase)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate_Detection [label="Incubate 30-60 min", fillcolor="#FBBC05"];
Measure [label="Measure Luminescence", fillcolor="#F1F3F4"];
Analyze [label="Analyze Data\n(Calculate % Inhibition & IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Setup;
Setup -> Incubate_Kinase;
Incubate_Kinase -> Add_ADP_Glo;
Add_ADP_Glo -> Incubate_ADP_Glo;
Incubate_ADP_Glo -> Add_Detection;
Add_Detection -> Incubate_Detection;
Incubate_Detection -> Measure;
Measure -> Analyze;
Analyze -> End;
}
}
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Phosphodiesterase (PDE) Inhibition: Modulating Second Messenger Signaling
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of physiological processes. PDE5, which specifically hydrolyzes cGMP, is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension.[15] More recently, PDE5 inhibitors have shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[15]
PDE5 Inhibition
1,6-Naphthyridine and its derivatives have been investigated as potent and selective PDE5 inhibitors.
PDE5 inhibitors act by competitively binding to the active site of the enzyme, preventing the breakdown of cGMP. This leads to an accumulation of cGMP and enhanced downstream signaling. The 1,6-naphthyridine scaffold can be decorated with various substituents to optimize its interaction with the PDE5 active site. For example, certain 1,7- and 2,7-naphthyridine derivatives have shown potent PDE5 inhibition with IC50 values in the low nanomolar range and high selectivity over other PDE isoforms.
Quantitative Data: PDE5 Inhibitory Activity
| Compound ID | IC50 (nM) | Selectivity vs. PDE6 | Reference |
| Sildenafil | 5.22 | ~10-fold | [16] |
| Tadalafil | 2.35 | >1000-fold | [16] |
| 2,7-Naphthyridine 4c | 0.23 | 240-fold |
Note: Selectivity is a critical parameter for PDE5 inhibitors to avoid off-target effects, such as visual disturbances associated with PDE6 inhibition.
Experimental Protocol: Fluorescence Polarization (FP) PDE Assay
This is a homogeneous assay that measures the displacement of a fluorescently labeled ligand from the PDE active site by a test compound.[17][18]
-
Purified PDE5 enzyme
-
Fluorescently labeled cGMP analog (tracer)
-
1,6-Naphthyridine derivative test compounds
-
Assay buffer
-
Black, low-volume multi-well plates
-
Fluorescence polarization plate reader
dot
graph PDE_Assay_Workflow {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
// Nodes
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Setup [label="Assay Setup:\n- Test Compound\n- PDE5 Enzyme", fillcolor="#F1F3F4"];
Incubate_Compound [label="Incubate", fillcolor="#FBBC05"];
Add_Tracer [label="Add Fluorescent Tracer", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate_Equilibrium [label="Incubate to Equilibrium", fillcolor="#FBBC05"];
Measure_FP [label="Measure Fluorescence Polarization", fillcolor="#F1F3F4"];
Analyze [label="Analyze Data\n(Calculate % Inhibition & IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Setup;
Setup -> Incubate_Compound;
Incubate_Compound -> Add_Tracer;
Add_Tracer -> Incubate_Equilibrium;
Incubate_Equilibrium -> Measure_FP;
Measure_FP -> Analyze;
Analyze -> End;
}
}
Caption: Workflow for a Fluorescence Polarization-based PDE Inhibition Assay.
DNA Intercalation and Topoisomerase Inhibition: Targeting the Core of the Cell
The ability of planar aromatic molecules to intercalate between the base pairs of DNA is a well-established mechanism for anticancer drugs. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. Furthermore, stabilizing the complex between DNA and topoisomerase enzymes, which are essential for resolving DNA supercoiling, is another effective anticancer strategy.
DNA Intercalation and Topoisomerase I Inhibition
The planar structure of the 1,6-naphthyridine ring system makes it a suitable candidate for DNA intercalation. Some dibenzo[c,h][7][8]naphthyridine derivatives have been shown to act as topoisomerase I inhibitors.
These compounds are thought to intercalate into DNA and stabilize the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately cell death.
Experimental Protocol: Topoisomerase I DNA Cleavage Assay
This assay measures the ability of a compound to induce topoisomerase I-mediated DNA cleavage.[8]
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human topoisomerase I
-
1,6-Naphthyridine derivative test compounds
-
Reaction buffer
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
dot
graph Topo_Assay_Workflow {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
// Nodes
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Setup [label="Reaction Setup:\n- Supercoiled DNA\n- Test Compound\n- Topoisomerase I", fillcolor="#F1F3F4"];
Incubate [label="Incubate at 37°C", fillcolor="#FBBC05"];
Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Electrophoresis [label="Agarose Gel Electrophoresis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Visualize [label="Stain and Visualize DNA Bands", fillcolor="#F1F3F4"];
Analyze [label="Analyze DNA Cleavage", fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Setup;
Setup -> Incubate;
Incubate -> Stop_Reaction;
Stop_Reaction -> Electrophoresis;
Electrophoresis -> Visualize;
Visualize -> Analyze;
Analyze -> End;
}
}
Caption: Workflow for a Topoisomerase I DNA Cleavage Assay.
Conclusion and Future Directions
The 1,6-naphthyridine scaffold represents a highly versatile and fruitful starting point for the development of novel therapeutics. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets. The continued exploration of the chemical space around the 1,6-naphthyridine core, guided by a deep understanding of its interactions with key therapeutic targets, holds immense promise for the discovery of next-generation drugs for the treatment of cancer, neurodegenerative diseases, and beyond. Future efforts should focus on leveraging advanced computational methods for rational design, exploring novel synthetic methodologies to access a wider range of derivatives, and conducting comprehensive preclinical and clinical evaluations to translate the therapeutic potential of these compounds into tangible benefits for patients.
References
- Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- BenchChem. (2025). Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening.
- Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Singh, H., et al. (2012). Exploring the role of water molecules for docking and receptor guided 3D-QSAR analysis of naphthyridine derivatives as spleen tyrosine kinase (Syk) inhibitors.
- Promega Corporation. (n.d.).
- Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
- National Center for Biotechnology Inform
- Modh, D. H., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure and Dynamics, 41(10), 4048-4063.
-
Wang, T., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 11(9), 1545-1562.
- Kumar, A., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Current organic chemistry, 25(3), 336-369.
- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
- Kumar, A., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Current Organic Chemistry, 25(3), 336-369.
- Nanomicrospheres. (n.d.).
- Zhuo, L. S., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European journal of medicinal chemistry, 265, 116090.
- Molecular Devices. (n.d.).
- ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1 Suppl), S7-S19.
- BPS Bioscience. (n.d.). PDE6C Assay Kit.
- ResearchGate. (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and....
- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494-4506.
- Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European journal of medicinal chemistry, 259, 115703.
- Whittington, D. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of medicinal chemistry, 60(16), 7047-7067.
- ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families.
- Modh, D. H., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of biomolecular structure & dynamics, 41(10), 4048-4063.
- Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European journal of medicinal chemistry, 192, 112174.
- Molecular Devices. (n.d.).
- ResearchGate. (n.d.). IC50 values against c-Met kinase. a.
- ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
- ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
- ResearchGate. (n.d.). IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase.
- ResearchGate. (n.d.). Calculated IC50 values of tadalafil and its analogues 6a,b, 7a,b, and....
- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds.
- ResearchGate. (n.d.). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3.
- Malojcic, G., et al. (2021).
- Wlodawer, A. (2019). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals (Basel, Switzerland), 12(3), 117.
- Carvalho, A. L., et al. (2009). X-ray crystallography in drug discovery. Methods in molecular biology (Clifton, N.J.), 572, 31-56.
- Chen, Y., et al. (2018). The selectivity and potency of the new PDE5 inhibitor TPN729MA. The journal of sexual medicine, 15(7), 986-994.
- National Center for Biotechnology Inform
Sources
- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07382J [pubs.rsc.org]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]